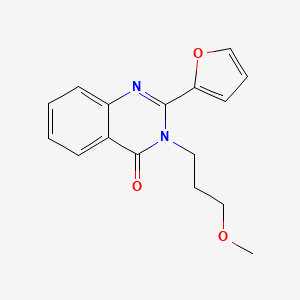
2-(Furan-2-yl)-3-(3-methoxypropyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization with 3-methoxypropylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-2-one: Similar structure but with a different substitution pattern on the quinazolinone core.
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
2-(furan-2-yl)-3-(3-methoxypropyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring and a methoxypropyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(3-methoxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O3/c1-20-10-5-9-18-15(14-8-4-11-21-14)17-13-7-3-2-6-12(13)16(18)19/h2-4,6-8,11H,5,9-10H2,1H3 |
InChI Key |
OEVFLYRINONDDI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(E)-(2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11518296.png)
![ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11518302.png)
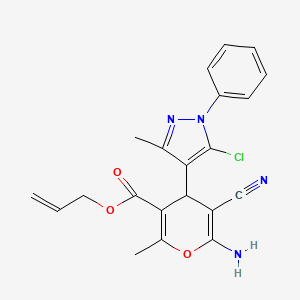
![[(8E)-3-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B11518313.png)
![7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518314.png)
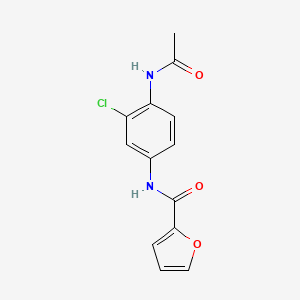
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11518319.png)
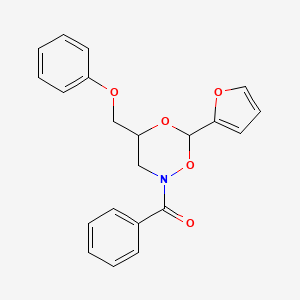
![5-amino-3-{(Z)-1-cyano-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11518325.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11518326.png)
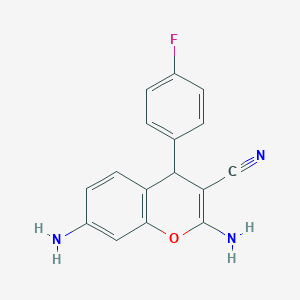

![Methyl 6-[(cyclohexylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B11518362.png)

